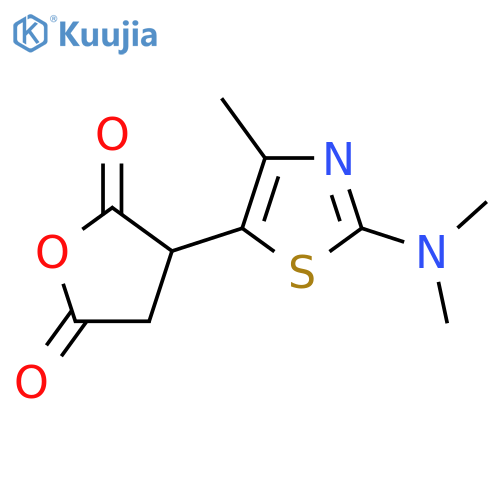

Cas no 2228910-69-6 (3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione)

3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione

- 3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]oxolane-2,5-dione

- EN300-1741886

- 2228910-69-6

-

- インチ: 1S/C10H12N2O3S/c1-5-8(16-10(11-5)12(2)3)6-4-7(13)15-9(6)14/h6H,4H2,1-3H3

- InChIKey: XHGAIPDZJRXAGW-UHFFFAOYSA-N

- SMILES: S1C(N(C)C)=NC(C)=C1C1C(=O)OC(C1)=O

計算された属性

- 精确分子量: 240.05686342g/mol

- 同位素质量: 240.05686342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 16

- 回転可能化学結合数: 2

- 複雑さ: 321

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.2

- トポロジー分子極性表面積: 87.7Ų

3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1741886-0.05g |

3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]oxolane-2,5-dione |

2228910-69-6 | 0.05g |

$1104.0 | 2023-09-20 | ||

| Enamine | EN300-1741886-2.5g |

3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]oxolane-2,5-dione |

2228910-69-6 | 2.5g |

$2576.0 | 2023-09-20 | ||

| Enamine | EN300-1741886-10g |

3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]oxolane-2,5-dione |

2228910-69-6 | 10g |

$5652.0 | 2023-09-20 | ||

| Enamine | EN300-1741886-0.25g |

3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]oxolane-2,5-dione |

2228910-69-6 | 0.25g |

$1209.0 | 2023-09-20 | ||

| Enamine | EN300-1741886-0.1g |

3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]oxolane-2,5-dione |

2228910-69-6 | 0.1g |

$1157.0 | 2023-09-20 | ||

| Enamine | EN300-1741886-5.0g |

3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]oxolane-2,5-dione |

2228910-69-6 | 5g |

$3812.0 | 2023-06-03 | ||

| Enamine | EN300-1741886-1g |

3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]oxolane-2,5-dione |

2228910-69-6 | 1g |

$1315.0 | 2023-09-20 | ||

| Enamine | EN300-1741886-1.0g |

3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]oxolane-2,5-dione |

2228910-69-6 | 1g |

$1315.0 | 2023-06-03 | ||

| Enamine | EN300-1741886-0.5g |

3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]oxolane-2,5-dione |

2228910-69-6 | 0.5g |

$1262.0 | 2023-09-20 | ||

| Enamine | EN300-1741886-10.0g |

3-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]oxolane-2,5-dione |

2228910-69-6 | 10g |

$5652.0 | 2023-06-03 |

3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione 関連文献

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

8. Back matter

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dioneに関する追加情報

Professional Introduction to Compound with CAS No. 2228910-69-6 and Product Name: 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione

The compound identified by the CAS number 2228910-69-6 and the product name 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the thiazole derivatives, a class of molecules widely recognized for their diverse biological activities. The structural framework of this compound incorporates several key functional groups, including a dimethylamino substituent and a thiazol-5-yloxolane core, which contribute to its unique chemical properties and potential applications.

Recent research in medicinal chemistry has highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. The 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione structure exhibits promising pharmacological characteristics, making it a valuable candidate for further investigation. The presence of the dimethylamino group enhances the compound's ability to interact with biological targets, while the thiazol-5-yloxolane moiety provides stability and facilitates binding to specific receptors. These features make it an attractive scaffold for designing drugs targeting various diseases.

In the realm of drug discovery, the synthesis and characterization of this compound have been subjects of intense study. The thiazol-5-yloxolane ring system is known for its versatility in forming hydrogen bonds and participating in hydrophobic interactions, which are crucial for drug-receptor binding affinity. Additionally, the dimethylamino group can act as a proton acceptor, improving solubility and bioavailability. These properties are particularly relevant in the development of small-molecule inhibitors and agonists for therapeutic purposes.

Current advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies suggest that 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione can effectively interact with enzymes and receptors involved in inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and autoimmune disorders. Furthermore, its structural similarity to known bioactive molecules suggests that it may exhibit synergistic effects when combined with other therapeutic agents.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to construct the complex thiazole core efficiently. These methods not only enhance the scalability of production but also allow for modifications that can fine-tune biological activity.

From a pharmacokinetic perspective, the 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione structure has been optimized to improve its metabolic stability and reduce potential side effects. Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic profiles, including reasonable absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for advancing it towards clinical trials and eventual therapeutic use.

The role of computational modeling in understanding the behavior of this compound cannot be overstated. High-throughput virtual screening (HTVS) has been utilized to identify potential lead compounds based on their binding affinity to target proteins. The integration of experimental data with computational predictions has accelerated the drug discovery process significantly. This approach allows researchers to prioritize compounds like 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione for further investigation based on their predicted efficacy and safety profiles.

In conclusion, the compound with CAS No. 2228910-69-6 and its product name 3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. The combination of experimental synthesis techniques and advanced computational methods has paved the way for its development into a novel therapeutic agent. As research continues to uncover new applications for thiazole derivatives like this one, their role in addressing various health challenges is likely to expand significantly.

2228910-69-6 (3-2-(dimethylamino)-4-methyl-1,3-thiazol-5-yloxolane-2,5-dione) Related Products

- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)

- 2228697-67-2(2-1-(2-methoxypyridin-4-yl)cyclopropylacetic acid)

- 1209335-53-4(4-Bromo-3-methoxypyridine hydrochloride)

- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)

- 1783783-67-4(1H-Pyrrole-2-carboxylic acid, 5-(difluoromethyl)-)

- 1788681-22-0(7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane)

- 464221-85-0(2-(4-Acetylpiperazine-1-carbonyl)-3-phenylprop-2-enenitrile)

- 898248-01-6(2-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyacetic acid)

- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)

- 6449-46-3(1-Propanamine,2-(phenylmethoxy)-)